molecular formula C10H15NO3S B2867014 n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide CAS No. 1250503-83-3

n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2867014
CAS No.: 1250503-83-3
M. Wt: 229.29
InChI Key: WLQHKMFBPUJIHI-UHFFFAOYSA-N
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Description

n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide is an organic compound with a complex structure that includes a thiophene ring, an acetamide group, and a hydroxyethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide typically involves the reaction of 2-thiophen-3-ylacetic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxyethoxyethyl chain can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHKMFBPUJIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250503-83-3
Record name N-[2-(2-hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide
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